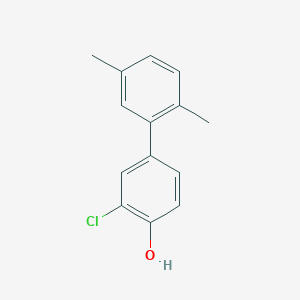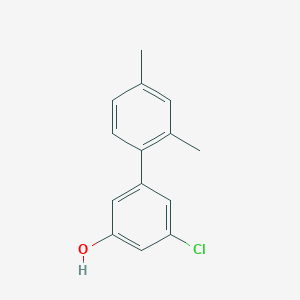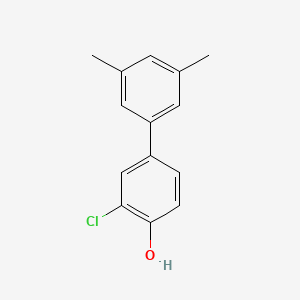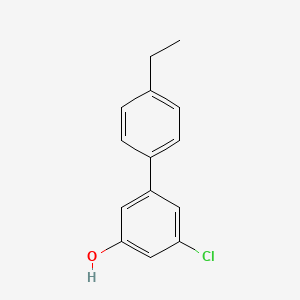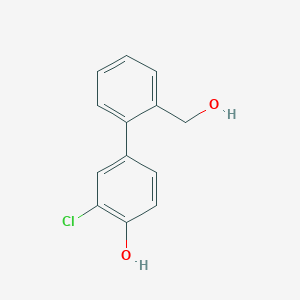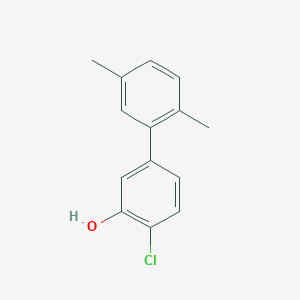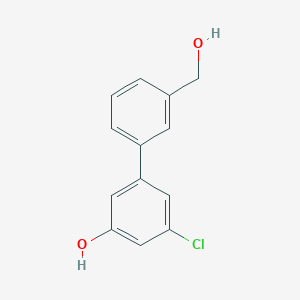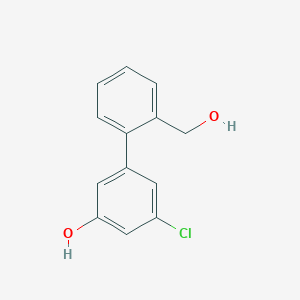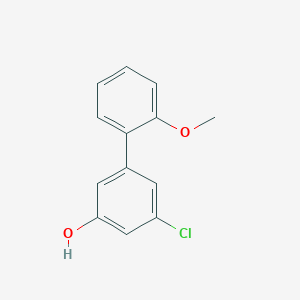
3-Chloro-5-(2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-methoxyphenyl)phenol, 95% (3C5MPP) is a phenolic compound with a wide range of applications in various fields, including biochemistry and pharmaceuticals. It is a white crystalline solid with a melting point of about 95-100°C, and is soluble in water, ethanol, and methanol. 3C5MPP has been studied extensively due to its potential use in the synthesis of various compounds, as well as its potential use in medical and scientific research.
Scientific Research Applications
3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 2-methoxy-5-chlorophenol, which has potential applications in drug synthesis. 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has also been used in the synthesis of other compounds, such as 2-methoxy-3-chloro-5-hydroxybenzaldehyde, which has potential applications in the synthesis of pharmaceuticals. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of polymers and other materials, such as polyurethanes, for use in medical devices.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a weak acid, forming a complex with the base used in the synthesis reaction. This complex then reacts with the other reactants to form 3-Chloro-5-(2-methoxyphenyl)phenol, 95%. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to have a weak inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been shown to have a weak inhibitory effect on the enzyme lipoxygenase, which is involved in the production of inflammatory compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(2-methoxyphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is a relatively stable compound and does not easily decompose. However, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a relatively low solubility in organic solvents, making it difficult to use in organic reactions.
Future Directions
The potential future directions for 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are numerous. One potential direction is the development of new synthesis methods for the compound, which could lead to improved yields and lower costs. In addition, further research into the biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the medical and pharmaceutical fields. Finally, further research into the mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the synthesis of other compounds.
Synthesis Methods
The synthesis of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been studied extensively, and several methods have been developed. The most common method involves the reaction of 2-methoxyphenol and chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction yields 3-Chloro-5-(2-methoxyphenyl)phenol, 95% as a white crystalline solid. Other methods include the reaction of phenol and chloroacetyl chloride, or the reaction of 2-methoxybenzaldehyde and chloroacetic acid.
properties
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMLWTWUGXLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685884 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methoxyphenyl)phenol | |
CAS RN |
1261891-85-3 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



